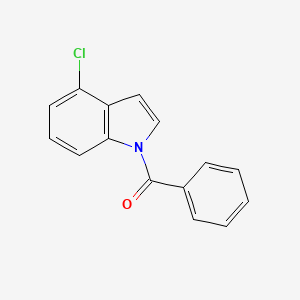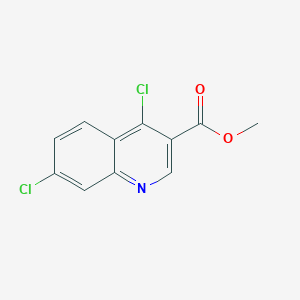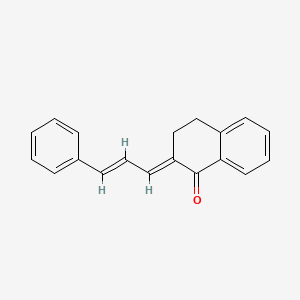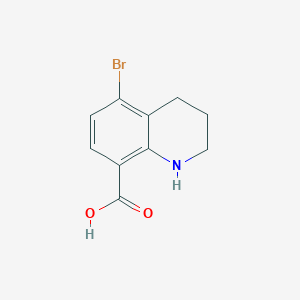
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 8th position on the tetrahydroquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and selectivity of the desired product. The choice of solvents, temperature, and reaction time are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the carboxylic acid group .
Aplicaciones Científicas De Investigación
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the bromine atom and carboxylic acid group, making it less reactive.
5-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxylic acid group.
8-Carboxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |
Clave InChI |
GGDNPZSWPWOVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2NC1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
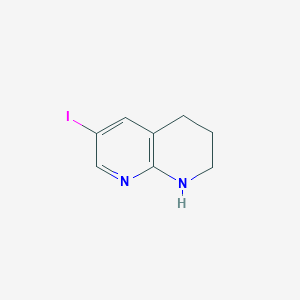
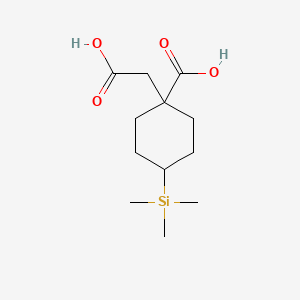
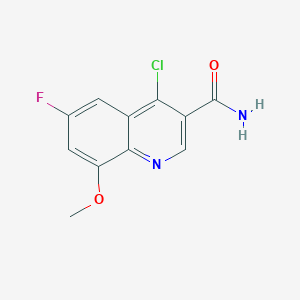
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
